TRIS(4-TERT-BUTYLPHENYL)SULFONIUM
CAS No.: 134708-14-8
Cat. No.: VC21266894
Molecular Formula: C31H39F3O3S2
Molecular Weight: 580.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 134708-14-8 |
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Molecular Formula | C31H39F3O3S2 |
Molecular Weight | 580.8 g/mol |
IUPAC Name | trifluoromethanesulfonate;tris(4-tert-butylphenyl)sulfanium |
Standard InChI | InChI=1S/C30H39S.CHF3O3S/c1-28(2,3)22-10-16-25(17-11-22)31(26-18-12-23(13-19-26)29(4,5)6)27-20-14-24(15-21-27)30(7,8)9;2-1(3,4)8(5,6)7/h10-21H,1-9H3;(H,5,6,7)/q+1;/p-1 |
Standard InChI Key | HHMQUQRJNPTPAJ-UHFFFAOYSA-M |
SMILES | CC(C)(C)C1=CC=C(C=C1)[S+](C2=CC=C(C=C2)C(C)(C)C)C3=CC=C(C=C3)C(C)(C)C.C(F)(F)(F)S(=O)(=O)[O-] |
Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)[S+](C2=CC=C(C=C2)C(C)(C)C)C3=CC=C(C=C3)C(C)(C)C.C(F)(F)(F)S(=O)(=O)[O-] |
Introduction
Chemical Structure and Properties
TRIS(4-TERT-BUTYLPHENYL)SULFONIUM is an organic sulfonium salt characterized by three 4-tert-butylphenyl groups attached to a central sulfur atom, forming a positively charged sulfonium ion. The compound is typically encountered with various counterions, with the triflate (trifluoromethanesulfonate) form being one of the most common derivatives .
The basic chemical information for TRIS(4-TERT-BUTYLPHENYL)SULFONIUM triflate is summarized in the following table:
Property | Value |
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CAS Number | 134708-14-8 |
Molecular Formula | [(CH₃)₃CC₆H₄]₃SCF₃SO₃ |
Molecular Weight | 580.76 g/mol |
Synonyms | Tris(4-tert-butylphenyl)sulfonium triflate; tris(4-tert-butylphenyl)sulfanium trifluoromethanesulfonate |
Physical State | Solid |
MDL Number | MFCD02683475 |
The molecular structure features the three bulky tert-butylphenyl groups arranged around the central sulfonium ion. This configuration contributes to the compound's thermal stability and specific reactivity patterns, particularly its photoreactivity .
A related derivative is TRIS(4-TERT-BUTYLPHENYL)SULFONIUM perfluoro-1-butanesulfonate, which shares the same cationic portion but has a different counterion. This derivative has similar applications but slightly different physicochemical properties that may be advantageous for specific applications.
Synthesis and Production Methods
The synthesis of TRIS(4-TERT-BUTYLPHENYL)SULFONIUM compounds typically involves multiple steps, beginning with the preparation of 4-tert-butylphenyl precursors. While specific industrial synthesis routes are often proprietary, the general approach involves:
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Preparation of 4-tert-butylphenyl precursors through alkylation reactions
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Formation of the sulfonium center through reaction with appropriate sulfur-containing reagents
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Anion exchange to introduce the desired counterion (e.g., triflate or perfluoro-1-butanesulfonate)
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Purification to achieve the high purity required for electronic and photolithographic applications
Industrial production of TRIS(4-TERT-BUTYLPHENYL)SULFONIUM compounds emphasizes achieving high purity, particularly for electronic-grade materials. The production process employs high-purity reagents and advanced purification techniques to minimize trace metal contamination, achieving purity levels of ≥99% trace metals basis .
The commercial availability of TRIS(4-TERT-BUTYLPHENYL)SULFONIUM triflate is reflected in the pricing data available from suppliers:
Manufacturer | Product Number | Packaging | Price (USD) | Updated |
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Sigma-Aldrich | 531030 | 1g | $384 | 2023-06-20 |
American Custom Chemicals Corporation | CHM0296619 | 5mg | $497.35 | 2021-12-16 |
This pricing reflects the specialized nature of the compound and the high purity required for its applications .
Applications in Materials Science
TRIS(4-TERT-BUTYLPHENYL)SULFONIUM compounds have found significant applications in materials science, particularly in processes requiring precise control of chemical reactions initiated by light.
Photolithography
One of the primary applications of TRIS(4-TERT-BUTYLPHENYL)SULFONIUM is as a photoacid generator in photolithography, a critical process in semiconductor manufacturing. When exposed to specific wavelengths of light, these compounds generate strong acids that can initiate cross-linking or degradation reactions in photoresist materials. This property enables the creation of precise patterns on semiconductor substrates, essential for the fabrication of integrated circuits and other microelectronic devices.
The high sensitivity and resolution achieved with TRIS(4-TERT-BUTYLPHENYL)SULFONIUM-based photoresists make them valuable in advanced lithographic processes, including deep ultraviolet (DUV) lithography.
Cationic Polymerization
TRIS(4-TERT-BUTYLPHENYL)SULFONIUM compounds serve as effective cationic photoinitiators in polymerization reactions. Upon exposure to light, they generate reactive cationic species that can initiate the polymerization of various monomers, including epoxides, vinyl ethers, and cyclic ethers. This property is exploited in the development of:
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UV-curable coatings with enhanced durability
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Adhesives with specific performance characteristics
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Specialty inks for high-resolution printing
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Advanced composite materials with tailored properties
The photoinitiating efficiency of TRIS(4-TERT-BUTYLPHENYL)SULFONIUM compounds can be influenced by various factors, including the wavelength and intensity of the light source, the presence of sensitizers or additives, and the specific environment of the reaction.
Mechanism of Action
The photochemical activity of TRIS(4-TERT-BUTYLPHENYL)SULFONIUM compounds is central to their applications. The mechanism of action involves several key steps:
Photolysis Process
When exposed to light of appropriate wavelength, TRIS(4-TERT-BUTYLPHENYL)SULFONIUM compounds undergo photolysis, a process that can proceed through different pathways depending on the specific conditions:
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Absorption of photons by the sulfonium compound
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Excitation to a higher energy state
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Heterolytic or homolytic cleavage of bonds within the molecule
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Generation of reactive intermediates, including cationic species and free radicals
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Formation of the active acid species (in the case of photoacid generation)
The efficiency of this process depends on various factors, including the absorption spectrum of the compound, the quantum yield of the photochemical reaction, and the stability of the intermediates formed.
Acid Generation Mechanism
In photolithography applications, the primary function of TRIS(4-TERT-BUTYLPHENYL)SULFONIUM compounds is the generation of acids upon photoexcitation. The sulfonium group undergoes photolysis, releasing a proton and forming a sulfonium ion. This acid generation is crucial in initiating subsequent chemical reactions, such as the deprotection of acid-labile groups in chemically amplified photoresists.
The strong acids generated from TRIS(4-TERT-BUTYLPHENYL)SULFONIUM compounds can catalyze various reactions, leading to significant changes in the physical and chemical properties of the materials in which they are incorporated. This "chemical amplification" effect, where a single photochemical event triggers multiple chemical reactions, is a key advantage of these systems in practical applications.
Biological Activity and Interactions
Recent research has begun exploring the biological activities of TRIS(4-TERT-BUTYLPHENYL)SULFONIUM compounds, revealing potentially significant interactions with biological systems.
Cellular Interactions
The biological activity of TRIS(4-TERT-BUTYLPHENYL)SULFONIUM is linked to its cationic nature and specific structural features. Studies have shown that these compounds can interact with cellular components in several ways:
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Interaction with cell membranes due to their lipophilic tert-butyl groups
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Potential binding to specific enzyme active sites
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Interaction with nucleic acids through electrostatic and other non-covalent forces
In cell viability studies using human cell lines, TRIS(4-TERT-BUTYLPHENYL)SULFONIUM showed dose-dependent cytotoxicity at concentrations ranging from 1 μM to 100 μM, suggesting potential applications in biomedical research but also raising considerations about safe handling in industrial contexts.
Antimicrobial Properties
Preliminary research has indicated that TRIS(4-TERT-BUTYLPHENYL)SULFONIUM compounds may possess antimicrobial activity against various bacterial strains, including:
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Staphylococcus aureus
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Escherichia coli
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Pseudomonas aeruginosa
These findings suggest potential applications in antimicrobial materials or as a platform for developing new antimicrobial agents, although more comprehensive studies are needed to fully characterize the antimicrobial spectrum and mechanism of action.
Comparison with Related Compounds
TRIS(4-TERT-BUTYLPHENYL)SULFONIUM belongs to a broader family of photoactive compounds used in similar applications. Comparing its properties with related compounds provides insight into its unique advantages and limitations.
Structural Analogs
Several structural analogs share similar applications but differ in specific properties:
Compound | Structure | Applications | Distinctive Features |
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Triphenylsulfonium perfluoro-1-butanesulfonate | Similar core structure without tert-butyl groups | Photoacid generator, photoinitiator | Different solubility profile, absorption spectrum |
Bis(4-tert-butylphenyl)iodonium perfluoro-1-butanesulfonate | Iodonium rather than sulfonium center | Similar applications in photolithography | Different reactivity pattern and stability profile |
Triphenylsulfonium triflate | Similar core without tert-butyl groups, triflate anion | Photoinitiator in various polymerization systems | Different thermal stability and solubility characteristics |
Unique Properties
TRIS(4-TERT-BUTYLPHENYL)SULFONIUM compounds offer several advantages that distinguish them from other photoactive compounds:
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Enhanced thermal stability due to the presence of tert-butyl groups
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High efficiency in acid generation upon photolysis
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Specific solubility profiles that make them compatible with various solvent systems used in photolithography and polymer chemistry
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Tunable properties through modification of the counterion
These unique properties make TRIS(4-TERT-BUTYLPHENYL)SULFONIUM compounds particularly suitable for applications requiring precise control over photoinitiated processes and high-performance materials.
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